BMS-846372

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BMS-846372 is a small molecule calcitonin gene-related peptide receptor antagonist developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating migraines by inhibiting the calcitonin gene-related peptide receptor, which plays a significant role in migraine pathophysiology .

Applications De Recherche Scientifique

BMS-846372 has several scientific research applications, including:

Mécanisme D'action

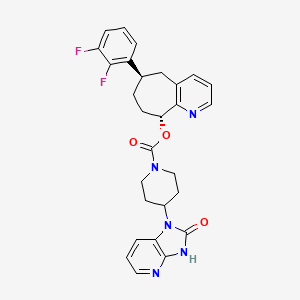

BMS-846372, also known as [(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, is a potent and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor .

Target of Action

The primary target of this compound is the CGRP receptor . This receptor is a family B G-protein-coupled receptor (GPCR), composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity Modifying Protein 1 (RAMP1) .

Mode of Action

As a CGRP receptor antagonist, this compound binds to the CGRP receptor and prevents the binding of the CGRP, a 37 amino-acid peptide . This peptide is an extremely potent vasodilator and has been implicated in the pathogenesis of migraine .

Biochemical Pathways

The CGRP receptor is widely distributed in the nervous system . The blockade of this receptor by this compound can affect neural processes and the potential roles of peripheral and central sensitization in the neurobiology of headache .

Pharmacokinetics

This compound has good oral bioavailability in rat, dog, and cynomolgus monkeys . Its overall attractive preclinical properties include strong (>50% inhibition) exposure-dependent in vivo efficacy .

Result of Action

The result of this compound’s action is the alleviation of pain in migraineurs without the cardiovascular side effects associated with the use of triptans . This is due to its strong exposure-dependent in vivo efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BMS-846372 involves an enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, followed by a palladium-catalyzed alpha-arylation reaction to form the key carbon-carbon bond. This process sets the absolute and relative stereochemistry of the compound . The synthetic route is designed to be efficient and scalable, making it suitable for large-scale production .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process includes chemo- and enantioselective reduction steps, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

BMS-846372 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohol intermediates to ketones using Swern oxidation.

Reduction: Enantioselective reduction of cyclohepta[b]pyridine-5,9-dione.

Substitution: Palladium-catalyzed alpha-arylation to form carbon-carbon bonds.

Common Reagents and Conditions

Swern Oxidation: Utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) for the oxidation of alcohols to ketones.

Palladium-Catalyzed Reactions: Employs palladium catalysts for alpha-arylation reactions.

Major Products Formed

The major products formed from these reactions include the key intermediates and the final compound, this compound, with high enantiomeric purity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Telcagepant: Another calcitonin gene-related peptide receptor antagonist with a similar mechanism of action.

Olcegepant: A compound with a similar target but different chemical structure.

Uniqueness

BMS-846372 is unique due to its high oral bioavailability and strong in vivo efficacy in preclinical models. It also exhibits a favorable pharmacokinetic profile, making it a promising candidate for further clinical development .

Propriétés

IUPAC Name |

[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNYPRIWWJSQTR-UZUQRXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of BMS-846372 and how does it relate to the treatment of migraines?

A: this compound acts as a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] CGRP is a neuropeptide implicated in the pathophysiology of migraines, with elevated levels observed during migraine attacks. By blocking CGRP receptors, this compound inhibits the effects of CGRP, potentially preventing or alleviating migraine symptoms. []

Q2: What are the key structural features of this compound and how do they contribute to its activity?

A: The asymmetric synthesis of this compound and its major metabolite has been described, highlighting the importance of the substituted cyclohepta[b]pyridine ring system. [] An efficient enantioselective synthesis further emphasized the significance of a chemo- and enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione and a Pd-catalyzed α-arylation reaction to achieve the specific stereochemistry essential for its activity. []

Q3: What is known about the pharmacokinetic profile of this compound?

A: Preclinical studies have demonstrated that this compound exhibits good oral bioavailability in various species, including rats, dogs, and cynomolgus monkeys. [] This suggests that the compound is well-absorbed after oral administration and is distributed effectively in the body.

Q4: What evidence supports the efficacy of this compound in preclinical models of migraine?

A: this compound displayed promising efficacy in a marmoset migraine model, showing strong (>50% inhibition) exposure-dependent in vivo efficacy. [] This suggests that the compound's ability to reduce migraine-related symptoms is related to its concentration in the body, further supporting its potential as a migraine treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)

![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)